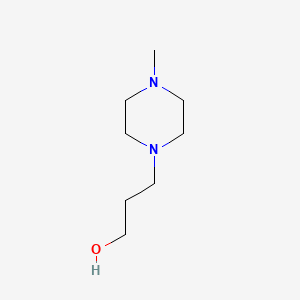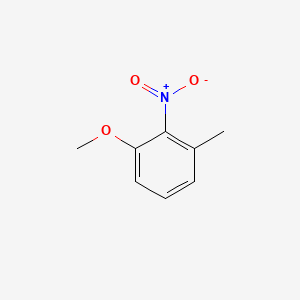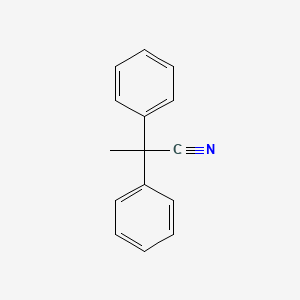
2-Fluorobenzylamine
Vue d'ensemble
Description
2-Fluorobenzylamine is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158270. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
La 2-Fluorobenzylamine est utilisée dans la recherche pharmacologique pour développer de nouveaux agents thérapeutiques. Son incorporation dans les molécules peut améliorer leurs propriétés pharmacocinétiques, telles que l'augmentation de la perméabilité membranaire et de la stabilité métabolique . Par exemple, elle a été utilisée dans la synthèse de composés ayant une activité anticonvulsivante, qui sont essentiels dans le traitement de l'épilepsie .
Synthèse organique
En chimie organique, la this compound sert de brique de construction pour la synthèse de composés organiques complexes. Son atome de fluor peut servir de poignée pour une fonctionnalisation ultérieure, permettant la création d'un éventail diversifié de molécules pour diverses applications, notamment la chimie médicinale et la science des matériaux .
Science des matériaux
Ce composé trouve des applications dans la science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des propriétés optiques ou électroniques spécifiques. L'atome de fluor dans la this compound peut influencer les caractéristiques du matériau, telles que l'indice de réfraction et l'hydrophobicité .
Chimie analytique
La this compound est utilisée comme étalon ou réactif en chimie analytique pour quantifier ou détecter d'autres substances. Ses propriétés physiques et chimiques bien définies la rendent appropriée pour une utilisation dans des techniques telles que la chromatographie et la spectroscopie .
Science de l'environnement
Les chercheurs utilisent la this compound en science de l'environnement pour étudier le comportement des composés organiques fluorés dans l'environnement. Sa stabilité et sa détectabilité peuvent aider à retracer les sources de pollution et à comprendre l'impact environnemental des substances fluorées .
Recherche en biochimie
En biochimie, la this compound est utilisée pour étudier les interactions enzyme-substrat et pour synthétiser des biomolécules présentant des propriétés modifiées. L'atome de fluor peut agir comme un bioisostère, imitant le comportement d'autres groupes fonctionnels dans les systèmes biologiques .
Recherche médicale
Les chercheurs médicaux utilisent la this compound pour développer des agents diagnostiques et étudier les mécanismes des maladies. Sa capacité à être marquée avec des isotopes la rend précieuse dans les techniques d'imagerie telles que la tomographie par émission de positrons (TEP), aidant à la visualisation des processus biologiques .
Safety and Hazards
2-Fluorobenzylamine is considered hazardous. It is combustible and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be stored under inert gas and kept away from heat, sparks, open flames, and hot surfaces .
Relevant Papers this compound has been mentioned in various papers. For instance, it was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity . It was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .
Mécanisme D'action
Target of Action
2-Fluorobenzylamine is a chemical compound that has been used in the synthesis of various other compounds . .
Mode of Action
It is known that it can be used as a building block in the synthesis of other compounds
Biochemical Pathways
It has been used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine , which suggests that it may play a role in purine metabolism.
Result of Action
It has been used in the synthesis of compounds with anticonvulsant activity , suggesting that it may have potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
2-Fluorobenzylamine plays a significant role in various biochemical reactions. It is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial for its metabolism and detoxification in the body. The compound can act as a substrate for these enzymes, leading to its oxidative deamination and subsequent conversion into other metabolites .
Cellular Effects
This compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving neurotransmitters. The compound can modulate the release and uptake of neurotransmitters such as dopamine and serotonin, impacting neuronal communication and function. Additionally, this compound can alter gene expression and cellular metabolism, leading to changes in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby increasing their availability in the synaptic cleft. This inhibition can lead to enhanced neurotransmission and altered mood and behavior. Furthermore, this compound can interact with cytochrome P450 enzymes, leading to its metabolism and the formation of reactive intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance neurotransmitter activity and improve cognitive function. At higher doses, it can lead to toxicity and adverse effects such as neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes. In phase I reactions, the compound is oxidized to form reactive intermediates, which are then conjugated with endogenous molecules in phase II reactions to increase their solubility and facilitate excretion. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is often directed by specific targeting signals and post-translational modifications. These factors determine the precise site of action of this compound within the cell and influence its biochemical interactions and effects .
Propriétés
IUPAC Name |
(2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFWYBZWRQWZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059003 | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-99-6 | |
| Record name | 2-Fluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine substitution in 2-Fluorobenzylamine affect its conformational flexibility compared to benzylamine?
A: [] The introduction of fluorine in the ortho position of benzylamine, forming this compound, significantly impacts its conformational flexibility. In this compound, the fluorine atom forms an intramolecular hydrogen bond with one of the hydrogens of the amino group. This interaction stabilizes a conformation where the amino group is nearly perpendicular to the phenyl ring. This contrasts with benzylamine, where the amino group has more freedom to rotate. Furthermore, while both molecules exhibit tunneling motion of the amino group, the fluorine substitution in this compound increases the tunneling splitting by four orders of magnitude. This effect is attributed to the fluorine atom altering the potential energy surface and influencing the tunneling pathway.
Q2: What spectroscopic techniques were used to characterize this compound and what information did they provide about its structure?
A: [] Rotational spectroscopy within a free-jet expansion was employed to characterize this compound. This technique allowed for the identification of two stable conformers of the molecule. The rotational constants derived from the spectra provided insights into the geometries of these conformers, confirming the presence of the intramolecular hydrogen bond between fluorine and the amino group in the global minimum structure.
Q3: Has this compound shown potential in any material science applications?
A: [] While the provided research focuses on the structural and conformational properties of this compound, a related compound, 4-Chloro-2-fluorobenzylamine hydrochloride, has been investigated for its corrosion inhibition properties on mild steel in acidic environments. This suggests that this compound, with its similar structure and potential for forming interactions with metal surfaces, could also be investigated for its corrosion inhibition potential. Further research is needed to explore this possibility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)






